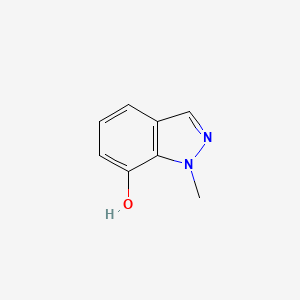
Isobutylsulfamoyl Chloride
Descripción general
Descripción
Isobutylsulfamoyl Chloride is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfamoyl chloride derivative, known for its reactivity and utility in various chemical syntheses. This compound is typically used as an intermediate in the production of pharmaceuticals and agrochemicals due to its ability to introduce the sulfamoyl functional group into target molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutylsulfamoyl Chloride can be synthesized through the reaction of isobutylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₄H₉NH₂ + ClSO₂OH → C₄H₉NHSO₂Cl + H₂O} ] This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylamine and chlorosulfonic acid are reacted under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the electrophilic sulfur atom.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylamine and sulfur dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Major Products:
Sulfamides: Formed through the reaction with amines.
Sulfonate Esters: Formed through the reaction with alcohols.
Aplicaciones Científicas De Investigación
Isobutylsulfamoyl Chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism by which Isobutylsulfamoyl Chloride exerts its effects is primarily through its reactivity as a sulfamoylating agent. The compound targets nucleophilic sites on molecules, facilitating the formation of sulfamoyl derivatives. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Another sulfamoyl chloride derivative, but with a simpler structure.
Ethanesulfonyl Chloride: Similar in reactivity but with a different alkyl group.
Propylsulfonyl Chloride: Shares similar chemical properties but differs in the length of the alkyl chain.
Uniqueness: Isobutylsulfamoyl Chloride is unique due to its branched isobutyl group, which can impart different steric and electronic effects compared to its linear counterparts. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
IUPAC Name |
N-(2-methylpropyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNQUDMMNHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615876 | |
| Record name | (2-Methylpropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-68-3 | |
| Record name | (2-Methylpropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
